molecular formula C19H26N6O B5567386 4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5567386
M. Wt: 354.4 g/mol
InChI Key: GYABVBXOTKSMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3).

Scientific Research Applications

Radioligand Applications in PET Studies

Research on similar compounds, such as WAY-100635, has demonstrated significant potential in the development of radioligands for positron emission tomography (PET) studies. These compounds have been used to study 5-HT1A receptors in the human brain, offering insights into the receptor's distribution and function. This application is crucial for understanding the pathophysiology of psychiatric and neurological disorders and for the pharmacological evaluation of new therapeutic agents (Osman et al., 1996).

Drug Development for Schistosomiasis

Another related compound, praziquantel, has shown efficacy in the treatment of schistosomiasis, a parasitic disease. Clinical trials have demonstrated the drug's effectiveness and tolerance in affected patients, highlighting its potential for large-scale control measures (Oyediran Ab et al., 1981).

Metabolic Profiling and Pharmacokinetics

Studies have also focused on the metabolic profiling and pharmacokinetics of similar compounds, providing a foundation for understanding their absorption, distribution, metabolism, and excretion in the human body. Such research is critical for drug development, ensuring the safety and efficacy of new pharmacological agents (Balani et al., 1995).

Exposure and Toxicology Studies

Research into the environmental exposure and toxicological impact of related compounds has been conducted to assess the risk and level of exposure among specific populations. These studies are vital for public health, informing regulations and safety guidelines for the use of these chemicals (Babina et al., 2012).

properties

IUPAC Name

cyclohexyl-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-15-7-8-25(22-15)18-13-17(20-14-21-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYABVBXOTKSMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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